- Highly efficient and robust aerobic co-oxidation of olefins and aldehydes over CoOx dispersed within hierarchical silicalite-1 zeolites, Green Chemistry, 2022, 24(16), 6200-6214

Cas no 79-31-2 (2-Methylpropanoic acid)

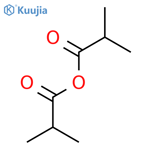

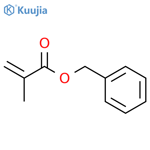

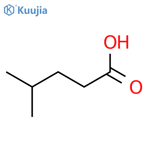

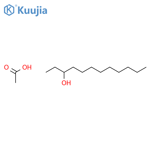

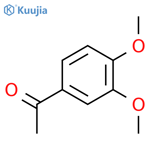

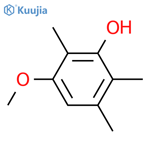

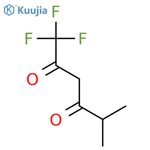

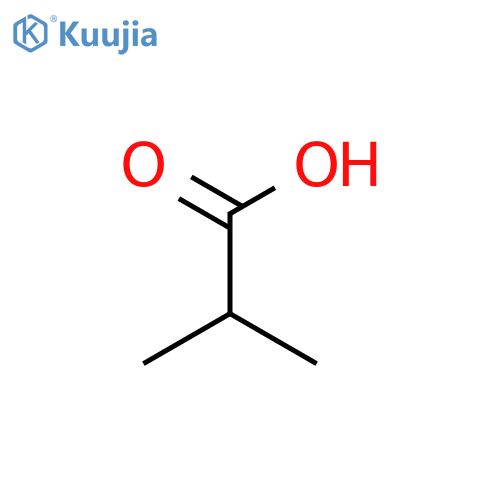

2-Methylpropanoic acid structure

Nombre del producto:2-Methylpropanoic acid

2-Methylpropanoic acid Propiedades químicas y físicas

Nombre e identificación

-

- 2-Methylpropanoic acid

- 2-Methylpropionic acid

- ISO-BUTYRIC AID

- Dimethyl acetic acid

- Methyl propionic acid

- Natural Isobutyric Acid

- Isobutyric Acid

- Isobutanoic acid

- IsopropylforMic acid

- 2-Methylpropanoic acid (ACI)

- Isobutyric acid (8CI)

- 2-Methyl-1-propanoic acid

- 2-Propanecarboxylic acid

- 67: PN: WO2021258073 SEQID: 68 claimed sequence

- Dimethylacetic acid

- i-Butyric acid

- iso-Butyric acid

- Isobutyrates

- MeSH ID: D058610

- NSC 62780

- α-Methylpropanoic acid

- α-Methylpropionic acid

- Isobutyrate

- 996-30-5

- 79-31-2

- iso-C3H7COOH

- alpha-isobutyric acid

- alpha-methylpropanoic acid

- 2,2-dimethylacetic acid

- isobutyric acid anion

- 2-METHYL-PROPIONIC ACID

- Isobutanoate

- 2-methylpropanoate

- 2-methylpropionate

- Isobuttersaeure

- alpha-methylpropionic acid

- methylpropanoate

- 2-methylpropanoic acid, ion(1-)

- iPrCO2 anion

- 2-Methylpropionsaeure

- Isobutyrat

- i-butyrate

-

- MDL: MFCD00002658

- Renchi: 1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)

- Clave inchi: KQNPFQTWMSNSAP-UHFFFAOYSA-N

- Sonrisas: O=C(C(C)C)O

- Brn: 635770

Atributos calculados

- Calidad precisa: 88.05240

- Masa isotópica única: 88.05243

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 6

- Cuenta de enlace giratorio: 1

- Complejidad: 56.6

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 37.3

- Carga superficial: 0

- Xlogp3: 0.8

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Colorless liquid with pungent smell. [1]

- Denso: 0.95 g/mL at 25 °C(lit.)

- Punto de fusión: −47 °C (lit.)

- Punto de ebullición: 153-154 °C(lit.)

- Punto de inflamación: Fahrenheit: 131 ° f < br / > Celsius: 55 ° C < br / >

- índice de refracción: n20/D 1.393(lit.)

- PH: 2.3 (500g/l, H2O, 25℃)

- Disolución: 618g/l

- Coeficiente de distribución del agua: 210 g/L (20 ºC)

- PSA: 37.30000

- Logp: 0.72700

- Presión de vapor: 1.5 mmHg ( 20 °C)

- Disolución: Insoluble in water, miscible in ethanol, ether, chloroform, glycerol, propylene glycol, etc. [15]

- FEMA: 2222 | ISOBUTYRIC ACID

- Merck: 5155

- PKA: 4.84(at 20℃)

2-Methylpropanoic acid Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Warning

- Instrucciones de peligro: H302,H312

- Declaración de advertencia: P280

- Número de transporte de mercancías peligrosas:UN 2529 3/PG 3

- Wgk Alemania:1

- Código de categoría de peligro: 10-21/22-34

- Instrucciones de Seguridad: S23-S36/37/39

- Código F de la marca fuka:13

- Rtecs:NQ4375000

-

Señalización de mercancías peligrosas:

- Período de Seguridad:3

- Términos de riesgo:R21/22

- Grupo de embalaje:III

- Límite de explosión:1.6-7.3%(V)

- Condiciones de almacenamiento:room temp

- Nivel de peligro:3

- Nivel de peligro:3

- Categoría de embalaje:III

- TSCA:Yes

- Categoría de embalaje:III

2-Methylpropanoic acid Datos Aduaneros

- Código HS:2915600000

- Datos Aduaneros:

China Customs Code:

2915600000Overview:

HS:2915600000 butyrate\Valeric acid, its salts and esters VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2915600000 butanoic acids and pentanoic acids and their salts and esters VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Methylpropanoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L04038-500ml |

Isobutyric acid, 99% |

79-31-2 | 99% | 500ml |

¥388.00 | 2023-03-02 | |

| BAI LING WEI Technology Co., Ltd. | DRE-C14395500-250mg |

Isobutyric acid |

79-31-2 | 250mg |

¥ 551 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I99890-500ml |

Isobutyric acid |

79-31-2 | 500ml |

¥118.0 | 2021-09-09 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 96499-100MG |

79-31-2 | 100MG |

¥1554.46 | 2023-01-15 | |||

| Enamine | EN300-19272-5.0g |

2-methylpropanoic acid |

79-31-2 | 95% | 5.0g |

$26.0 | 2023-07-08 | |

| Cooke Chemical | A4979212-100ML |

Isobutyric acid |

79-31-2 | 99% | 100ml |

RMB 37.60 | 2023-09-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W222208-1KG-K |

2-Methylpropanoic acid |

79-31-2 | ≥99%, FCC, FG | 1KG |

1161.85 | 2021-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I103524-1g |

2-Methylpropanoic acid |

79-31-2 | ,>99.5%(GC) | 1g |

¥209.90 | 2023-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0103-25ML |

Isobutyric Acid |

79-31-2 | >99.0%(GC) | 25ml |

¥165.00 | 2024-04-16 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L04038-100ml |

Isobutyric acid, 99% |

79-31-2 | 99% | 100ml |

¥294.00 | 2023-03-02 |

2-Methylpropanoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Methyl oleate , Oxygen Catalysts: Cobalt oxide Solvents: Acetonitrile ; 6 h, 1 atm, 25 °C

Referencia

Métodos de producción 2

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt

1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt

1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt

Referencia

- Disproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactionsDisproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactions, Monatshefte fuer Chemie, 2021, 152(7), 803-808

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

Referencia

1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids

,

ChemCatChem,

2020,

12(17),

4262-4266

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Dimethyl sulfoxide , Perfluorobutyl iodide ; 21 h, rt

Referencia

Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process

,

Organic Letters,

2022,

24(10),

2020-2024

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium (chelate resin-supported) , Diaion CR 20 Solvents: Methanol-d4 ; 24 h, rt

Referencia

Development of chelate resin-supported palladium catalysts for chemoselective hydrogenation

,

Tetrahedron,

2015,

71(37),

6499-6505

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 0 °C

1.2 Reagents: Trichloroisocyanuric acid , Sodium bromide Catalysts: Tempo ; 20 min, 0 °C; 0 °C → rt; 3 h, rt

1.3 Solvents: Isopropanol ; rt

1.4 Reagents: Sodium carbonate Solvents: Water ; rt

1.5 Solvents: Ethyl acetate ; rt

1.6 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trichloroisocyanuric acid , Sodium bromide Catalysts: Tempo ; 20 min, 0 °C; 0 °C → rt; 3 h, rt

1.3 Solvents: Isopropanol ; rt

1.4 Reagents: Sodium carbonate Solvents: Water ; rt

1.5 Solvents: Ethyl acetate ; rt

1.6 Reagents: Hydrochloric acid Solvents: Water

Referencia

Trichloroisocyanuric/TEMPO Oxidation of Alcohols under Mild Conditions: A Close Investigation

,

Journal of Organic Chemistry,

2003,

68(12),

4999-5001

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hypochlorite , Nickel dichloride Solvents: Dichloromethane , Water ; 5 min; 2 h, 0 °C; 2 h, rt

Referencia

An Efficient and Practical System for the Catalytic Oxidation of Alcohols, Aldehydes, and α,β-Unsaturated Carboxylic Acids

,

Journal of Organic Chemistry,

2006,

71(25),

9291-9296

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ; 3 h, 30 °C

Referencia

Organocatalyzed Aerobic Oxidation of Aldehydes to Acids

,

Organic Letters,

2019,

21(5),

1393-1396

Métodos de producción 10

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum , Copper Solvents: Methanol , Water ; 7 h, 220 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity

,

Catalysis Science & Technology,

2015,

5(4),

2117-2124

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, bis[μ-(acetato-κO:κO′)][[μ-(acetato-κO:κO′)]dia… Solvents: Acetonitrile

Referencia

Liquid-phase oxygenation of hydrocarbons with molecular oxygen catalyzed by Fe2Ni-substituted Keggin-type heteropolyanion

,

Journal of Molecular Catalysis A: Chemical,

1997,

117(1-3),

159-168

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 4 h

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation

,

Tetrahedron Letters,

2016,

57(50),

5628-5631

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide , Poly(vinylpyrrolidone) , Phosphorus oxychloride Solvents: Acetonitrile , Water ; 1 h, 45 °C

Referencia

Polyvinylpyrrolidone-supported hydroperoxide for selective oxidation of aldehydes to carboxylic acids and sulfides to sulfoxides

,

Phosphorus,

2010,

185(12),

2393-2401

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Ruthenium (complexes with tannin grafted onto micelle-templated silica) Solvents: Methanol ; 270 min, 1 MPa, 30 °C

Referencia

Liquid phase hydrogenation of olefins using heterogenized ruthenium complexes as high active and reusable catalyst

,

Catalysis Communications,

2010,

11(5),

487-492

2-Methylpropanoic acid Raw materials

- Lignin

- Benzyl methacrylate

- benzyl isobutyrate

- 1,1,1-Trifluoro-5-methylhexane-2,4-dione

- 2-methylpropanethioic S-acid

2-Methylpropanoic acid Preparation Products

- 2-Methylpropanoic acid (79-31-2)

- 3,4-Dimethoxytoluene (494-99-5)

- 4-Methylpentanoic acid (646-07-1)

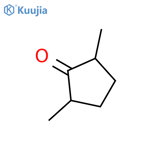

- 2,5-dimethylcyclopentan-1-one (4041-09-2)

- Isobutyl isobutyrate (97-85-8)

- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)

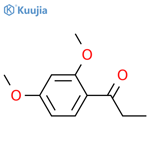

- 2',4'-Dimethoxypropiophenone (831-00-5)

- Isobutyric anhydride (97-72-3)

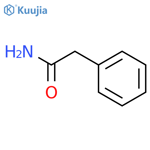

- 2-Phenylacetamide (103-81-1)

- 3-Acetoxydodecane (60826-26-8)

- cis-2-Methylcyclohexanol (7443-70-1)

- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)

- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)

- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)

- 2-Ethyl-5-propylphenol (72386-20-0)

- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)

- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)

- Isopropyl ether (108-20-3)

- β-Cyclocitral (432-25-7)

- 2,4,6-Trimethylphenol (527-60-6)

- Phenol,2,3,4,6-tetramethyl- (3238-38-8)

- 3-tert-Butyl-p-hydroxyanisole (121-00-6)

- 3',4'-Dimethoxyacetophenone (1131-62-0)

- 2,3,5-Trimethyphenol (697-82-5)

- Methyl Eugenol (93-15-2)

- (3E,5E)-2,2-dimethyldeca-3,5-diene (55638-50-1)

- 2,3,5,6-Tetramethyl-p-benzoquinone (527-17-3)

- 1,3-Heptadiene, 2,3-dimethyl- (74779-65-0)

- 3-(1-Methyl-2-phenylethoxy)-2-butanol (74810-46-1)

- 3-Methoxy-2,5,6-trimethylphenol (34883-03-9)

- [1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester (56687-68-4)

- Cyclopentane, 1,3-dimethyl-2-(1-methylethylidene)-, (1R,3R)-rel- (61142-30-1)

2-Methylpropanoic acid Literatura relevante

-

Weipeng Lv,Yang Wang,Wenqian Feng,Junjie Qi,Guoliang Zhang,Fengbao Zhang,Xiaobin Fan J. Mater. Chem. 2011 21 6173

-

Camille Petrognani,Nico Boon,Ramon Ganigué Green Chem. 2020 22 8389

-

3. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activityK. Venkata Sairam,B. M. Gurupadayya,B. Iyer Vishwanathan,R. S. Chandan,Dattatri K. Nagesha RSC Adv. 2016 6 98816

-

Probir Kumar Ojha,Kunal Roy RSC Adv. 2018 8 2293

-

Panagiotis G. Georgiou,Alexander N. Baker,Sarah-Jane Richards,Antonio Laezza,Marc Walker,Matthew I. Gibson J. Mater. Chem. B 2020 8 136

79-31-2 (2-Methylpropanoic acid) Productos relacionados

- 75-98-9(2,2-dimethylpropanoic acid)

- 223134-74-5(Isobutyric-d7 Acid)

- 29054-08-8(Isobutyric acid-d)

- 1256825-67-8(2-bromo-5-chloro-3-(methoxymethoxy)pyridine)

- 2228888-38-6(2-(5-bromopyridin-2-yl)-1,1-difluoropropan-2-amine)

- 845655-53-0(6-methyl-2-oxo-indoline-3-carbaldehyde)

- 2228590-38-1(tert-butyl 3-(2-chloro-4,5-difluorophenyl)piperazine-1-carboxylate)

- 1805586-54-2(4-Aminomethyl-2-chloro-3-cyanophenylacetic acid)

- 1806962-96-8(2-(Difluoromethyl)-6-methyl-3-nitropyridine-4-carboxaldehyde)

- 1262411-22-2(2-(4-Amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:79-31-2)Isobutyric acid

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe